4-bromo-N-(tert-butyl)-2-nitroaniline
Overview
Description
4-bromo-N-(tert-butyl)-2-nitroaniline is a useful research compound. Its molecular formula is C10H13BrN2O2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Radical Formation
4-Bromo-N-(tert-butyl)-2-nitroaniline and its derivatives play a significant role in chemical synthesis. Marx and Rassat (2002) demonstrated the utility of a related compound in the hetero-Cope rearrangement process, leading to the synthesis of highly water-soluble nitroxides, which are stable free radicals useful in various chemical and biological applications (Marx & Rassat, 2002). Additionally, Kaneko et al. (1994) synthesized poly(phenylenevinylene) derivatives bearing a nitroxide radical, indicating its role in creating chemically stable polyradicals with potential applications in materials science (Kaneko et al., 1994).
Biophysical and Structural Biology Applications
Nitroxides, such as those derived from this compound, are broadly used as molecular probes in biophysics, structural biology, and biomedical research. Zhurko et al. (2020) highlighted the significance of nitroxides in understanding biological structures and functions, demonstrating their role in probing redox properties and chemical interactions in biological systems (Zhurko et al., 2020).
Development of Antimicrobial Agents
Compounds derived from this compound have potential applications in developing antimicrobial agents. Doraswamy and Ramana (2013) synthesized substituted phenyl azetidines, indicating the role of such compounds in the exploration of new antimicrobial drugs (Doraswamy & Ramana, 2013).
Application in Organic Magnetic Materials
Ferrer et al. (2001) explored the use of derivatives of this compound in the creation of organic magnetic materials. Their research contributed to the understanding of how such compounds can be used to develop materials with specific magnetic properties (Ferrer et al., 2001).
Environmental and Herbicide Degradation Studies
The study of the biodegradation of dinitroaniline herbicides, such as butralin which shares structural similarities with this compound, is crucial in environmental research. Ghatge et al. (2020) investigated a bacterium capable of degrading butralin, a dinitroaniline herbicide, providing insights into the environmental fate and potential remediation strategies for related compounds (Ghatge et al., 2020).
Fluorescent Sensors and Detection Applications
Compounds like this compound can be utilized in developing fluorescent sensors for detecting various substances. Han et al. (2020) synthesized compounds for selective sensing of nitro compounds, metal cations, and amino acids, demonstrating the potential of derivatives of this compound in sensory applications (Han et al., 2020).
Properties
IUPAC Name |
4-bromo-N-tert-butyl-2-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-5-4-7(11)6-9(8)13(14)15/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIOMWQYRMBEHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675374 | |
Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1135351-95-9 | |
Record name | 4-Bromo-N-tert-butyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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